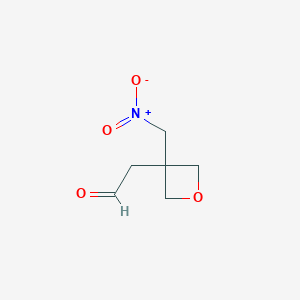
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is a chemical compound characterized by the presence of an oxetane ring substituted with a nitromethyl group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the nitromethyl and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by nitration and aldehyde formation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(3-(Nitromethyl)oxetan-3-yl)acetic acid.
Reduction: Formation of 2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde.
Substitution: Formation of derivatives with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-(Nitromethylene)oxetane: A similar compound with a nitromethylene group instead of a nitromethyl group.
2-(3-(Nitromethyl)oxetan-3-yl)acetic acid: An oxidized form of the compound with a carboxylic acid group.
2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde: A reduced form with an amine group.
Uniqueness: 2-(3-(Nitromethyl)oxetan-3-yl)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C6H9NO4/c8-2-1-6(3-7(9)10)4-11-5-6/h2H,1,3-5H2 |
Clé InChI |
GRKVUCSWENSOSV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CC=O)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
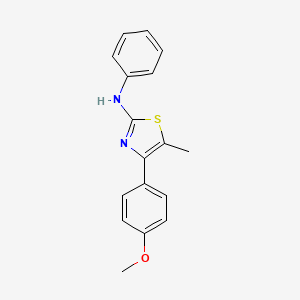
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)


![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
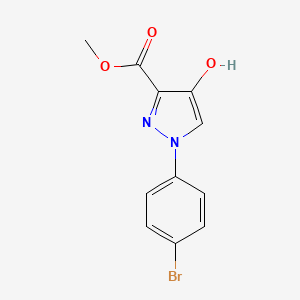
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

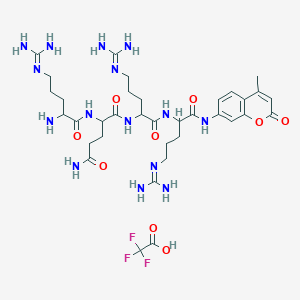

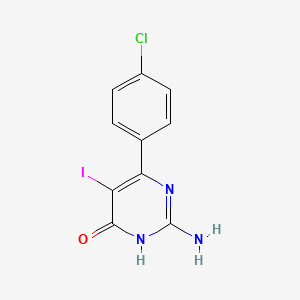
![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)
